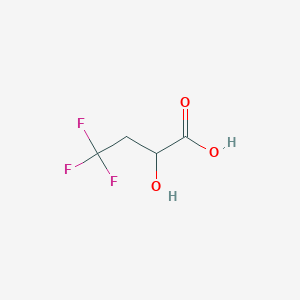
4,4,4-Trifluoro-2-hydroxybutanoic acid
Overview
Description
4,4,4-Trifluoro-2-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid backbone, along with a hydroxyl group on the second carbon.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-hydroxybutanoic acid can be achieved through several routes. One common method involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions, followed by hydrolysis to yield the desired product . Industrial production methods typically involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
Chemical Reactions Analysis
4,4,4-Trifluoro-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4,4,4-Trifluoro-2-hydroxybutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl and carboxylic acid groups facilitate binding to active sites of enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-hydroxybutanoic acid can be compared with other fluorinated compounds such as:
4,4,4-Trifluorobutyric acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
4,4,4-Trifluoro-2-phenylbutanoic acid: Contains a phenyl group, which significantly alters its chemical properties and applications.
4,4,4-Trifluoro-2-butanone: A ketone derivative that is used in different synthetic applications compared to the hydroxy acid. The uniqueness of this compound lies in its combination of trifluoromethyl, hydroxyl, and carboxylic acid functionalities, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVOERQNLHPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879090-39-8 | |
| Record name | 4,4,4-trifluoro-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
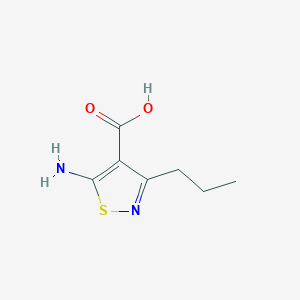
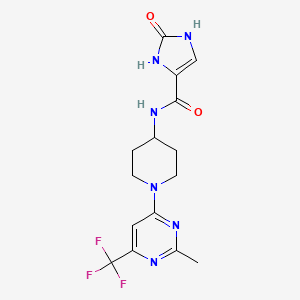
![2-(3,4-dimethylphenyl)-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]acetamide](/img/structure/B2389368.png)
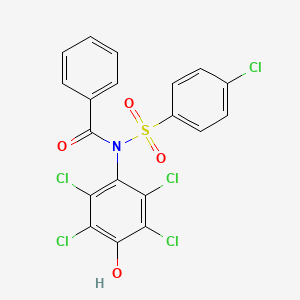
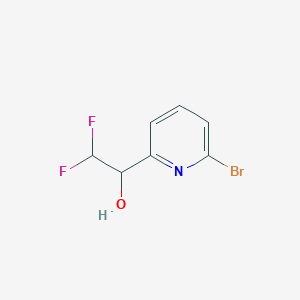
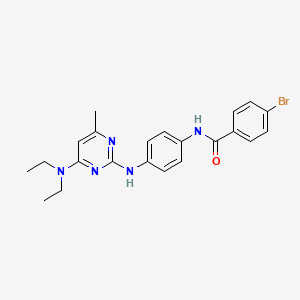
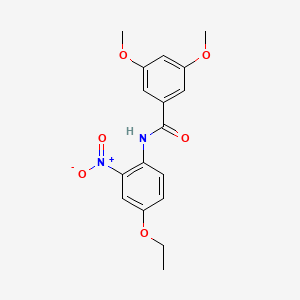
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)
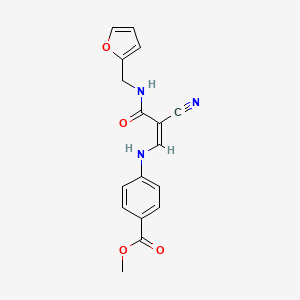
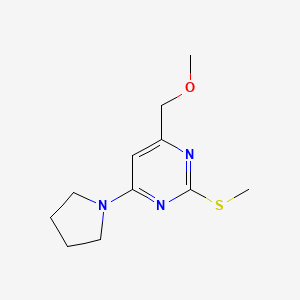
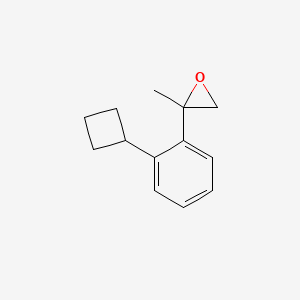
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2389384.png)
![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
